Cas no 1552024-23-3 (5-(2-hydroxyethyl)aminopyridine-2-carbonitrile)

5-(2-Hydroxyethyl)aminopyridine-2-carbonitrile is a versatile heterocyclic compound featuring both a nitrile and a hydroxyethylamino functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural properties enable selective reactivity, particularly in the formation of complex heterocycles or as a precursor for biologically active molecules. The presence of the hydroxyethyl group enhances solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications requiring precise functionalization.
5-(2-hydroxyethyl)aminopyridine-2-carbonitrile structure
1552024-23-3 structure
Product name:5-(2-hydroxyethyl)aminopyridine-2-carbonitrile
CAS No:1552024-23-3
MF:C8H9N3O
MW:163.176561117172
CID:5711349
PubChem ID:81535590

5-(2-hydroxyethyl)aminopyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1552024-23-3
    • 5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
    • AKOS020114151
    • SCHEMBL20835955
    • EN300-1274110
    • 2-Pyridinecarbonitrile, 5-[(2-hydroxyethyl)amino]-
    • 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile
    • Inchi: 1S/C8H9N3O/c9-5-7-1-2-8(6-11-7)10-3-4-12/h1-2,6,10,12H,3-4H2
    • InChI Key: FYEOXLWTSLKHFZ-UHFFFAOYSA-N
    • SMILES: OCCNC1C=NC(C#N)=CC=1

Computed Properties

  • Exact Mass: 163.074561919g/mol
  • Monoisotopic Mass: 163.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.9Ų
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 419.0±35.0 °C(Predicted)
  • pka: 14.52±0.10(Predicted)

5-(2-hydroxyethyl)aminopyridine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1274110-1.0g
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
1g
$728.0 2023-06-08
Enamine
EN300-1274110-10000mg
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
10000mg
$2085.0 2023-10-01
Enamine
EN300-1274110-5.0g
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
5g
$2110.0 2023-06-08
Enamine
EN300-1274110-0.1g
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
0.1g
$640.0 2023-06-08
Enamine
EN300-1274110-500mg
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
500mg
$465.0 2023-10-01
Enamine
EN300-1274110-50mg
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
50mg
$407.0 2023-10-01
Enamine
EN300-1274110-2500mg
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
2500mg
$949.0 2023-10-01
Enamine
EN300-1274110-10.0g
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
10g
$3131.0 2023-06-08
Enamine
EN300-1274110-2.5g
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
2.5g
$1428.0 2023-06-08
Enamine
EN300-1274110-100mg
5-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile
1552024-23-3
100mg
$427.0 2023-10-01

Additional information on 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile

Introduction to 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile (CAS No. 1552024-23-3)

5-(2-hydroxyethyl)aminopyridine-2-carbonitrile, with the chemical identifier CAS No. 1552024-23-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core with functional groups that include an amine and a nitrile, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The molecular structure of 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile consists of a pyridine ring substituted at the 2-position with a nitrile group and at the 5-position with a 2-hydroxyethylamine moiety. This particular arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules that may exhibit pharmacological activity.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. The presence of both electron-withdrawing and electron-donating groups in 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile suggests that it may interact with biological targets in multiple ways, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex pharmacophores. The nitrile group can undergo various transformations, including reduction to an amide or carboxylic acid, while the amine and hydroxyl groups can participate in hydrogen bonding interactions. These properties make 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile an attractive starting point for designing molecules with specific biological activities.

Recent studies have begun to explore the pharmacological potential of 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile. Initial investigations have shown that this compound may exhibit activity against certain enzymatic targets, which could be relevant for the development of drugs targeting metabolic disorders or inflammatory conditions. Additionally, its structural features suggest that it might interact with receptors or channels in biological membranes, offering possibilities for applications in neuropharmacology or cardiovascular therapy.

The synthesis of 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile has also been optimized in several laboratories. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, making it more feasible to produce this compound on a larger scale. These advances in synthetic methodology are crucial for enabling further exploration of its biological properties and potential therapeutic applications.

The chemical properties of 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile also make it a valuable tool for studying protein-ligand interactions. Its ability to form hydrogen bonds and its presence of multiple functional groups allow it to interact with various amino acid residues in proteins. This characteristic is particularly useful for developing high-affinity ligands for protein targets, which are often difficult to achieve with simpler molecules.

In conclusion, 5-(2-hydroxyethyl)aminopyridine-2-carbonitrile (CAS No. 1552024-23-3) is a compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an excellent candidate for further exploration as a building block for novel therapeutic agents. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an important role in the development of future medications.

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